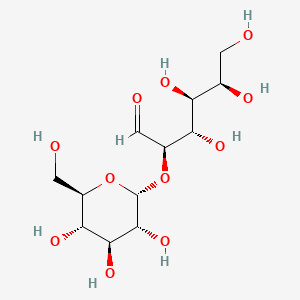

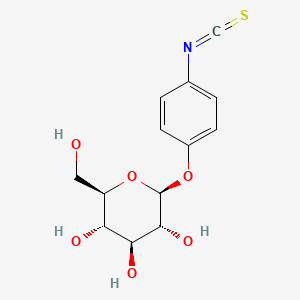

4-Isothiocyanatophenyl beta-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

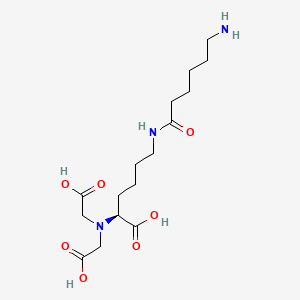

4-Isothiocyanatophenyl beta-D-glucopyranoside is a multifaceted biomedicine compound extensively utilized in the biomedical sector . It showcases remarkable antitumor and antimicrobial capabilities, rendering it an auspicious contender in cancer therapies and combatting infectious diseases .

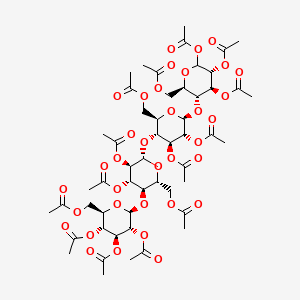

Molecular Structure Analysis

The molecular formula of this compound is C13H15NO6S . Its molecular weight is 313.33 . The InChI key is RWANFUZQWINQBY-UJPOAAIJSA-N .Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature of 2-8°C . The compound is suitable for preparation of neoglycoproteins .Aplicaciones Científicas De Investigación

Catalytic Mechanisms in Plant Glycoside Hydrolases

Research on barley beta-D-glucan glucohydrolases, a family of glycoside hydrolases, reveals insights into the catalytic mechanisms that these enzymes employ for the hydrolytic removal of glucosyl residues from beta-D-glucans and beta-D-glucooligosaccharides. This study highlights the importance of understanding the enzymatic breakdown of plant-based polysaccharides, which can inform the development of enzymatic processes for biofuel production or the biodegradation of plant matter (Hrmova et al., 2001).

Conformational Analysis of Glycosidic Linkages

A detailed conformational analysis of beta-linked glucobioses has been conducted to understand the solution conformations of disaccharides. This research provides foundational knowledge for the design of synthetic glycosides with specific structural features, which could be useful in the development of novel therapeutics or biomaterials (Olsson et al., 2008).

Synthesis of Glycosidase Inducers

The synthesis of isopropyl 1 thio β D glucopyranoside, a potential inducer of β glucosidase production, underscores the role of synthetic glycosides in biotechnological applications, such as enzyme production enhancement. This work demonstrates the intersection of organic synthesis and biotechnology, offering pathways to optimize industrial processes (Wang Yu, 2001).

Spacer Functionalities for Biological Studies

The development of spacer functionalities using pent-4-enyl beta-D-glucopyranoside derivatives illustrates the utility of glycosides in creating bioconjugates for studying carbohydrate-mediated biological phenomena. This research aids in the design of glycoconjugates for biomedical research, including drug delivery systems and the investigation of cell-surface interactions (Buskas et al., 2000).

Metabolomics and Structure Elucidation in Arabidopsis Thaliana

The isolation of metabolites from Arabidopsis thaliana, including novel anthocyanins, facilitates metabolomic studies and chemotaxonomic comparisons. This research highlights the importance of glycosides in plant metabolomics, offering insights into plant biochemistry and potential applications in agriculture and medicine (Nakabayashi et al., 2009).

Chemoenzymatic Synthesis of Neoglycoproteins

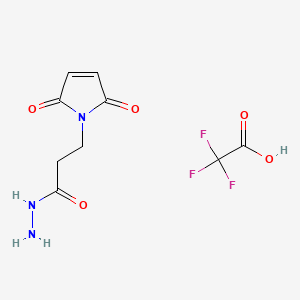

A novel chemoenzymatic approach to synthesize neoglycoproteins using p-Isothiocyanatophenyl-beta-d-glucopyranoside demonstrates the potential for creating glycoconjugates with homogeneous oligosaccharides. This method opens new avenues for producing neoglycoproteins with specific glycosylation patterns, which are crucial for understanding glycoprotein function and developing glycoprotein-based therapeutics (Fujita & Takegawa, 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c15-5-9-10(16)11(17)12(18)13(20-9)19-8-3-1-7(2-4-8)14-6-21/h1-4,9-13,15-18H,5H2/t9-,10-,11+,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWANFUZQWINQBY-UJPOAAIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N=C=S)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745386 |

Source

|

| Record name | 4-Isothiocyanatophenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20581-41-3 |

Source

|

| Record name | 4-Isothiocyanatophenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.